molecular formula C14H13N5O3 B2373828 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide CAS No. 1087796-45-9

2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide

Cat. No.: B2373828
CAS No.: 1087796-45-9
M. Wt: 299.29
InChI Key: KYUMVJGGSOXCLE-UHFFFAOYSA-N
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Description

The compound “2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide” belongs to a class of compounds known as pyrazolo[1,5-d][1,2,4]triazines . These compounds are known for their diverse biological activities .

Scientific Research Applications

Synthesis and Anticancer Activities

Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin, which includes compounds similar to 2-(8-(4-Methoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide, have been synthesized and found to possess notable anticancer activities. These findings suggest potential applications in the development of new anticancer agents (Riyadh, Kheder, & Asiry, 2013).

Antimicrobial Properties

Another significant application lies in the antimicrobial domain. Compounds incorporating a similar molecular structure have been synthesized and evaluated for their antimicrobial efficacy. These findings highlight the compound's potential use in creating new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Insecticidal Potential

Additionally, the synthesis of related heterocyclic compounds, including the pyrazolo[1,5-d][1,2,4]triazine framework, has shown effectiveness as insecticidal agents against certain pests. This opens avenues for its use in agricultural applications, specifically in pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Pharmaceutical Applications

The compound's structural features are conducive to pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways or receptors. Studies have shown that similar compounds exhibit properties that could be harnessed for developing new drugs (Gilligan et al., 2009).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-4-2-9(3-5-10)11-6-12-14(21)18(7-13(15)20)16-8-19(12)17-11/h2-6,8H,7H2,1H3,(H2,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUMVJGGSOXCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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